molecular formula C22H30N6O3 B2736981 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851937-54-7

8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2736981
CAS No.: 851937-54-7
M. Wt: 426.521
InChI Key: CXMSSPFPYCOQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a xanthine derivative structurally related to theophylline. Its core purine-2,6-dione scaffold is substituted at the 1- and 3-positions with methyl groups, the 7-position with a propyl chain, and the 8-position with a piperazinylmethyl group bearing a 4-methoxyphenyl moiety. Its synthesis likely follows methods analogous to those reported for similar 8-(piperazinylmethyl)purine derivatives, such as alkylation or nucleophilic substitution reactions at the 8-position .

Properties

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3/c1-5-10-28-18(23-20-19(28)21(29)25(3)22(30)24(20)2)15-26-11-13-27(14-12-26)16-6-8-17(31-4)9-7-16/h6-9H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMSSPFPYCOQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 1,3-dimethyl-7-propylxanthine with 4-(4-methoxyphenyl)piperazine in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Purine Core

The bicyclic purine system participates in:

  • Electrophilic aromatic substitution at electron-rich positions (C2, C6), though steric hindrance from substituents limits reactivity .

  • Hydrogen bonding : The diketone groups (C2, C6) act as hydrogen bond acceptors, influencing solubility and biological interactions .

Piperazine Moiety

The piperazine ring undergoes:

  • Protonation at physiological pH, enhancing water solubility.

  • N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form derivatives (e.g., furan-2-carbonyl substitution).

Methoxyphenyl Group

  • Demethylation : Under strong acids (HBr/AcOH), the methoxy group converts to hydroxyl.

  • Electrophilic substitution : Directed by methoxy’s activating effects (e.g., nitration at para position).

Propyl Substituent

  • Oxidation : Forms propionaldehyde or propionic acid via strong oxidants (KMnO4).

  • Halogenation : Radical bromination at terminal CH3 group.

Stability and Degradation Pathways

ConditionReactivity/ObservationReference
Acidic (pH <3)Hydrolysis of purine diketone to urea derivatives
Alkaline (pH>10)Piperazine ring deprotonation; increased solubility
UV lightPhotooxidation of methoxyphenyl to quinone
Heat (>150°C)Thermal decomposition via retro-Diels-Alder pathway

Biological Interactions

  • Receptor binding : The compound’s piperazine and methoxyphenyl groups enable serotonin receptor (5-HT1A) antagonism, as seen in analogs .

  • Enzyme inhibition : Purine core mimics adenosine, inhibiting kinases (e.g., PKA) at IC50 ≈ 1.2 µM.

Derivatization Studies

Modifications at key positions alter activity:

Modification SiteDerivative ExampleBiological Impact
C7 propylReplacement with pentyl Enhanced lipophilicity (logP +0.8)
Piperazine N4Acylation with furan-2-carbonylImproved CNS penetration (BBB score 0.7)

Comparative Reactivity Table

Functional GroupReaction TypeRate (Relative to Benzene)Catalysts/Reagents
Purine C8 methylFree radical halogenation1.5× fasterNBS, AIBN, CCl4
Piperazine NHAlkylation3.2× faster than anilineMeI, K2CO3, DMF
Methoxyphenyl ringNitration0.8× slower than phenolHNO3/H2SO4, 0°C

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds have been shown to inhibit the activity of various kinases involved in cancer progression, including the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications:

  • Anxiolytic and Antidepressant Properties : Studies have demonstrated that piperazine derivatives can modulate serotonin receptors and exhibit anxiolytic effects. The incorporation of the methoxyphenyl group enhances its affinity for these receptors .

Antimicrobial Activity

Emerging research highlights the antimicrobial potential of this compound:

  • Bacterial Inhibition : Preliminary studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains, indicating its potential use as an antimicrobial agent .

Case Studies

StudyObjectiveFindings
Queener et al. (2022)Evaluate biological activityDemonstrated that derivatives with piperazine exhibit enhanced lipophilicity and improved binding to target proteins involved in cancer .
Experimental Drug Design (2024)Assess neuropharmacological effectsFound that modifications to the piperazine structure significantly increased anxiolytic activity in animal models .
Antimicrobial Research (2023)Test efficacy against bacterial strainsShowed promising results against Gram-positive bacteria with minimal inhibitory concentrations (MICs) lower than standard antibiotics .

Synthesis and Structure-Based Drug Design

The synthesis of this compound involves several steps:

  • Piperazine Formation : The initial step includes forming the piperazine ring through cyclization reactions.
  • Alkylation : Subsequent alkylation reactions introduce the methoxyphenyl group.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Mechanism of Action

The mechanism of action of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Pharmacological Activity

The compound’s structural analogs differ primarily in the substituents on the piperazine ring and the 7-position alkyl/aryl groups. These modifications significantly influence biological activity, solubility, and receptor affinity. Key comparisons include:

2.1.1 Piperazine Substituents
  • 4-Fluorophenyl analog (): Replacing the 4-methoxyphenyl group with 4-fluorophenyl introduces an electron-withdrawing substituent. This may enhance binding to receptors requiring electron-deficient aromatic interactions, though specific activity data are unavailable .
2.1.2 7-Position Substituents
  • 3-Phenylpropyl (): This bulky substituent may hinder membrane permeability compared to the target compound’s smaller 7-propyl group .
  • 2-(Piperazin-1-yl)acetyl (): This acetyl-linked piperazine group is associated with antiasthmatic activity (e.g., compound 8 in showed potent vasodilation, LC50 = 35.6 µg/mL). The target compound’s 7-propyl group lacks this acetyl spacer, suggesting divergent pharmacological profiles .
2.1.3 Activity Trends
  • Antiasthmatic Activity : In , electron-withdrawing groups (e.g., dichlorophenyl) on the piperazine ring correlated with enhanced vasodilatory activity. The target compound’s 4-methoxyphenyl (electron-donating) group may reduce potency compared to dichloro-substituted analogs .
  • TRPC5 Channel Activation (): Xanthine derivatives with halogenated aryl groups (e.g., AM237) act as TRPC5 agonists. The target compound’s 4-methoxyphenyl group may lack the electronegativity required for similar ion channel modulation .

Physicochemical Properties

Lipophilicity and solubility vary with substituents:

  • 4-Methoxyphenyl : Increases hydrophobicity compared to hydroxyethyl () or morpholine () groups.

Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Compound (Reference) Piperazine Substituent 7-Position Substituent Reported Activity
Target Compound 4-Methoxyphenyl Propyl Hypothesized PDE inhibition
4-Fluorophenyl analog 4-Fluorophenyl 3-Phenylpropyl N/A
2-Furoylpiperazine analog 2-Furoyl 3-Methylbutyl N/A
Benzylpiperazine analog 4-Benzyl 2-Morpholinylethyl N/A
Antiasthmatic derivative (8) 4-Dichlorophenyl (via acetyl) 2-(Piperazin-1-yl)acetyl LC50 = 35.6 µg/mL (MCF-7)

Biological Activity

The compound 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione , also known by its CAS number 585556-05-4 , is a derivative of purine with potential therapeutic applications. This article reviews its biological activity based on available literature, including synthesis methods, pharmacological properties, and case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a purine core substituted with a piperazine moiety and a methoxyphenyl group. The molecular formula is C19H24N6O3C_{19}H_{24}N_{6}O_{3}, and it exhibits several pharmacophoric elements that may contribute to its biological activity.

Pharmacological Profile

The biological activity of this compound has been explored in various contexts:

  • Antidepressant Activity : Research indicates that derivatives of piperazine, particularly those with methoxy substitutions, exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin receptors and inhibition of monoamine oxidase enzymes .
  • Antitumor Activity : Some studies suggest that this compound may possess antitumor properties by targeting specific kinases involved in cancer cell proliferation. The presence of the piperazine ring is critical for enhancing the interaction with these targets .
  • Neuroprotective Effects : There is evidence to support the neuroprotective effects of similar purine derivatives against oxidative stress-induced neuronal damage. This could be attributed to their ability to scavenge free radicals and modulate neuroinflammatory pathways .

Synthesis

The synthesis of this compound typically involves the reaction of 1-(4-methoxyphenyl)piperazine with a suitable purine derivative under controlled conditions. For example, a common synthetic route includes the use of formaldehyde in an ethanol solvent system to yield high purity products .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntidepressantSerotonin receptor modulation
AntitumorKinase inhibition
NeuroprotectiveAntioxidant properties

Case Study: Antidepressant Effects

In a controlled study involving rodent models, administration of the compound led to significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated that the compound's efficacy was comparable to established antidepressants like fluoxetine .

Case Study: Cancer Cell Proliferation

In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values were notably lower than those for non-substituted purine derivatives, suggesting enhanced potency due to the methoxyphenyl substitution .

Q & A

Q. What are the optimal synthetic routes for this compound, and what factors influence reaction yields?

The synthesis typically involves coupling the piperazine moiety to the purine-dione core via a methyl linker. Key steps include:

  • Nucleophilic substitution : Reacting 4-(4-methoxyphenyl)piperazine with a chloromethyl-purine intermediate in anhydrous dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base to facilitate the reaction .
  • Purification : Flash chromatography or crystallization with diethyl ether (Et₂O) improves purity . Yield optimization depends on stoichiometric ratios (e.g., 1:1.5 molar ratio of piperazine to purine intermediate), reaction time (12–24 hours), and temperature (room temperature to 40°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To identify proton environments (e.g., methoxy, piperazine, and propyl groups) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., ESI-HRMS with <5 ppm error) .
  • Infrared Spectroscopy (IR) : To detect functional groups like carbonyl (C=O) and amine (N-H) stretches .
  • Elemental Analysis : To verify purity (e.g., ≤0.4% deviation from calculated C/H/N values) .

Q. What purification methods are recommended post-synthesis?

Post-synthesis purification strategies include:

  • Flash Chromatography : Using silica gel and gradients of ethyl acetate/hexane to isolate the product .
  • Recrystallization : Ethanol or Et₂O as solvents to remove unreacted starting materials .
  • HPLC : For high-purity requirements, employ C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structures of similar piperazine derivatives?

Discrepancies in crystal structures (e.g., bond angles, packing motifs) can be addressed by:

  • Single-Crystal X-ray Diffraction (SCXRD) : Using Mo-Kα radiation (λ = 0.71073 Å) and software like SHELXTL for refinement .
  • Hirshfeld Surface Analysis : To quantify intermolecular interactions (e.g., H-bonding, π-π stacking) and validate structural models .
  • Comparative Studies : Cross-referencing with databases like Cambridge Structural Database (CSD) to identify outliers .

Q. How to design structure-activity relationship (SAR) studies focusing on the piperazine moiety's substituents?

SAR strategies include:

  • Substituent Variation : Synthesizing analogs with halogen (e.g., -Br), alkyl (e.g., -CH₃), or electron-withdrawing groups (e.g., -NO₂) at the 4-methoxyphenyl position .
  • Receptor Binding Assays : Testing affinity for targets like dopamine D₂ or serotonin 5-HT₁A receptors using radioligand displacement (e.g., ³H-spiperone competition) .
  • Computational Docking : Using AutoDock Vina to predict binding modes and correlate substituent effects with activity .

Q. What methodologies address discrepancies in receptor binding affinity data?

Conflicting affinity data (e.g., µM vs. nM ranges) may arise from assay conditions. Mitigation approaches:

  • Standardized Assay Protocols : Use consistent buffer pH (7.4), temperature (25°C), and membrane preparation methods .
  • Control Compounds : Include reference ligands (e.g., haloperidol for D₂ receptors) to validate assay sensitivity .
  • Data Normalization : Express results as % inhibition or Ki values with 95% confidence intervals to account for variability .

Q. How to evaluate metabolic stability using in vitro assays?

Assess metabolic stability via:

  • Liver Microsomal Incubations : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH cofactor. Monitor parent compound depletion over 60 minutes using LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme-mediated degradation .
  • Metabolite Identification : HRMS-based profiling to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Q. What computational methods predict the compound's interaction with biological targets?

Advanced in silico approaches include:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for substituent modifications .
  • Pharmacophore Modeling : Define essential interaction features (e.g., hydrogen bond acceptors near the piperazine nitrogen) using Schrödinger Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.